[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride
Description
[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The compound combines a piperidine moiety substituted with a 3-aminooxane (tetrahydropyran) group and a pyrazole ring functionalized with a branched alkyl chain (5-methyl-1-pentan-3-yl). The hydrochloride salt enhances solubility and bioavailability.
Properties
IUPAC Name |
[4-(3-aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2.ClH/c1-4-16(5-2)24-14(3)13-18(22-24)20(25)23-10-8-15(9-11-23)19-17(21)7-6-12-26-19;/h13,15-17,19H,4-12,21H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAXZJNTGWWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)N2CCC(CC2)C3C(CCCO3)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone; hydrochloride is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of multiple functional groups that may contribute to its biological activity. The structure includes:
- Piperidine ring : Often associated with various pharmacological effects.
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Aminooxane group : May enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth in preclinical studies.
- Anti-inflammatory Effects : Compounds similar to this one exhibit significant anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases.
- Neurological Disorders : Due to their potential neuroprotective effects, such compounds are being investigated for use in conditions like Alzheimer's disease.
Case Studies and Experimental Data
Several studies have investigated the biological properties of pyrazole derivatives, providing insights into the potential efficacy of the compound :
- Antioxidant Activity : Molecular docking studies have indicated that pyrazole derivatives can act as effective antioxidants, scavenging free radicals and reducing oxidative stress .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce inflammation markers and improve behavioral outcomes in models of depression .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrazole ring can enhance biological activity, suggesting that this compound's specific substitutions may influence its pharmacological profile .
Comparative Analysis
A comparison of the biological activities of various pyrazole derivatives reveals a range of effects:
| Compound | Activity Type | Observed Effects |
|---|---|---|
| Compound A | Anticancer | Inhibition of tumor growth |
| Compound B | Anti-inflammatory | Reduced cytokine levels |
| Compound C | Neuroprotective | Improved cognitive function |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s design shares motifs with synthetic cannabinoids (e.g., pyrazole derivatives) and neuromodulators (e.g., piperidine-based ligands). Below is a comparison with structurally or functionally related compounds:
Functional and Pharmacological Comparisons
- Anandamide: As an endogenous cannabinoid receptor ligand, anandamide inhibits radiolabeled cannabinoid binding to synaptosomal membranes (IC₅₀ ~ 50 nM) and modulates neurotransmission in the mouse vas deferens . In contrast, the target compound’s piperidine-pyrazole-oxane architecture may confer distinct binding kinetics or receptor subtype selectivity, though empirical data are lacking.
- Synthetic Cannabinoids: Pyrazole-based analogs (e.g., rimonabant) often act as CB1 antagonists, while aminoalkylindoles (e.g., WIN 55,212-2) are agonists. The target compound’s branched alkyl chain and oxane substituent could influence lipophilicity and blood-brain barrier penetration, differentiating it from classical cannabinoids.
Binding Affinity and Selectivity
No direct binding data for the target compound are available in the provided evidence. However, anandamide’s competitive inhibition of cannabinoid receptors (Ki ~ 89 nM for CB1) provides a benchmark. Piperidine derivatives (e.g., some opioid ligands) often exhibit µ-opioid or σ-receptor affinity, suggesting the target compound may diverge from classical cannabinoids in target specificity.
Research Findings and Hypotheses
- : Anandamide’s identification as an endogenous cannabinoid ligand underscores the importance of lipid-like structures in receptor binding .
- Synthetic Trends : Hybrid structures (e.g., piperidine-pyrazole) are increasingly explored for CNS applications due to tunable pharmacokinetics. The hydrochloride salt likely improves aqueous solubility, a critical advantage over hydrophobic analogs like anandamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
